An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Dipropylamino)ethanol
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Dipropylamino)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Dipropylamino)ethanol is a tertiary amino alcohol characterized by a flexible backbone and the presence of both hydrogen bond donor (hydroxyl group) and acceptor (tertiary amine) functionalities. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, and conformational landscape. A central theme is the interplay between intramolecular hydrogen bonding and steric hindrance from the N-propyl groups, which dictates the molecule's preferred three-dimensional structure and, consequently, its reactivity and utility as a chemical intermediate. This document synthesizes theoretical principles with practical methodologies, offering insights for professionals in chemical synthesis and drug development.
Introduction to 2-(Dipropylamino)ethanol
2-(Dipropylamino)ethanol, a member of the N,N-dialkylethanolamine family, is a versatile organic compound. These molecules are significant as building blocks in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs)[1]. The core structure, containing a reactive hydroxyl group and a basic nitrogen atom, allows for a variety of chemical transformations. Understanding the molecule's inherent structural preferences is paramount for predicting its behavior in synthetic protocols and its potential interactions in biological systems.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2-(Dipropylamino)ethanol are summarized below, providing a baseline for its handling and application.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉NO | [2] |
| Molecular Weight | 145.24 g/mol | [2] |
| CAS Number | 3238-75-3 | [2] |
| IUPAC Name | 2-(dipropylamino)ethanol | [2] |
| Boiling Point | 208.2-264.39 °C | [3] |
| Density | ~0.8576 g/cm³ | [3] |
| Appearance | Colorless liquid | [3] |
| SMILES | CCCN(CCC)CCO | [2] |
| InChIKey | SWKPGMVENNYLFK-UHFFFAOYSA-N | [2] |
Molecular Structure and Spectroscopic Characterization
The structural elucidation of 2-(Dipropylamino)ethanol relies on a combination of spectroscopic techniques. While publicly available, detailed spectral assignments are limited, we can predict the expected spectroscopic features based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methylene protons adjacent to the hydroxyl group (HO-CH₂) and the nitrogen (N-CH₂) would likely appear as complex multiplets due to spin-spin coupling. The propyl groups would show a characteristic triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen (N-CH₂). The hydroxyl proton's chemical shift can be highly variable and its peak may be broad.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display four unique signals corresponding to the four chemically distinct carbon environments: the carbon bearing the hydroxyl group (C-OH), the carbon adjacent to the nitrogen (C-N) in the ethanol backbone, and the two different methylene carbons of the propyl chains, plus the terminal methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule.
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O-H Stretch : A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a classic indicator of hydrogen bonding, which in a pure liquid sample would be primarily intermolecular. In the gas phase or dilute non-polar solutions, a sharper peak may be observed, and its exact position could indicate the presence of intramolecular hydrogen bonding[4][5].
-
C-H Stretch : Strong absorptions between 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methylene and methyl groups[4].
-
C-O Stretch : A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol[5].
-
C-N Stretch : This vibration typically appears in the 1020-1250 cm⁻¹ region and may overlap with other signals.
Conformational Analysis: The Interplay of Forces
The flexibility of the 2-(Dipropylamino)ethanol molecule arises from the rotation around its single bonds. The overall conformation is a delicate balance between stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions.
Key Rotatable Bonds
The conformational landscape of 2-(Dipropylamino)ethanol is primarily defined by the rotation around three key bonds, as illustrated in the diagram below.
Caption: Key rotatable bonds (τ1, τ2, τ3) in 2-(Dipropylamino)ethanol.
The most critical dihedral angle is τ2 (O-C2-C1-N), which determines the relative orientation of the hydroxyl and amino groups. The two main arrangements are anti (dihedral angle ~180°) and gauche (dihedral angle ~60°).
Intramolecular Hydrogen Bonding (IHB)
Amino alcohols are well-known to form intramolecular hydrogen bonds (IHB), where the hydroxyl proton interacts with the nitrogen lone pair[6]. This interaction is only possible in a gauche conformation, which brings the donor (OH) and acceptor (N) groups into proximity.
-
Stabilization : The formation of an O-H···N hydrogen bond can significantly stabilize the gauche conformer, making it potentially the most populated conformer in the gas phase or in non-polar solvents[7].
-
Influence of N-Alkyl Groups : Studies on related amino alcohols have shown that replacing N-H protons with electron-donating alkyl groups (like propyl) enhances the basicity of the nitrogen atom. This increased basicity strengthens the O-H···N intramolecular hydrogen bond[8].
Steric Hindrance
The two bulky propyl groups attached to the nitrogen atom introduce significant steric strain. This steric hindrance can:
-
Destabilize Certain Conformations : The rotation around the C-N bonds (τ1) and the C-C bond (τ2) will be restricted to avoid clashes between the propyl chains and the ethanol backbone.
-
Influence IHB Geometry : While the propyl groups enhance the nitrogen's ability to accept a hydrogen bond, their size may also distort the ideal geometry for this interaction, creating a trade-off between electronic stabilization and steric repulsion.
The predominant conformation in solution will also be heavily influenced by the solvent. In protic solvents like water or ethanol, intermolecular hydrogen bonding with the solvent can compete with and disrupt the intramolecular hydrogen bond, favoring more extended, anti-like conformations[7].
Computational Modeling Workflow
To rigorously determine the conformational preferences, a computational chemistry approach is employed. This workflow provides a reliable method for identifying stable conformers and quantifying their relative energies.
Caption: Workflow for computational conformational analysis.
This process involves an initial broad search for possible shapes, followed by high-level quantum mechanical calculations to refine the geometries and energies of the most plausible conformers[9][10][11][12].
Synthesis and Reactivity
Common Synthetic Routes
2-(Dipropylamino)ethanol can be synthesized through several established methods in organic chemistry.
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Reductive Amination of a Hydroxy Aldehyde : A highly effective method involves the reaction of a suitable hydroxy aldehyde with dipropylamine under reductive conditions.
-
Alkylation of Ethanolamine : This route involves the reaction of ethanolamine with a propyl halide (e.g., 1-bromopropane) in the presence of a base. This method can sometimes lead to mixtures of mono-, di-, and tri-alkylated products and may require careful control of stoichiometry.
-
Ring-Opening of Ethylene Oxide : The reaction of dipropylamine with ethylene oxide provides a direct route to the desired product. This reaction is typically catalyzed by a proton source.
Experimental Protocol: Reductive Amination (Adapted from a similar procedure)
The following protocol outlines a general procedure for the synthesis of N,N-dialkylethanolamines via reductive amination, adapted from a reliable source for a similar compound[2].
Step 1: Reaction Setup
-
In a reaction vessel, dissolve ethanolamine (1.0 mole equivalent) and a suitable carbonyl compound (e.g., propanal, 2.2 mole equivalents) in an appropriate solvent like ethanol.
Step 2: Catalyst Introduction
-
Add a hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), to the mixture.
Step 3: Hydrogenation
-
Pressurize the reaction vessel with hydrogen gas (H₂) to a pressure of 1-3 atm.
-
Agitate the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (typically monitored by a pressure drop).
Step 4: Workup and Purification
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
Purify the resulting crude product by vacuum distillation to yield the pure 2-(dipropylamino)ethanol.
Applications in Research and Drug Development
The N,N-dialkylethanolamine motif is present in a wide array of pharmacologically active molecules. These compounds often serve as key intermediates or precursors in the synthesis of APIs.
-
Precursor for Pharmaceuticals : The hydroxyl group can be esterified or etherified, while the tertiary amine can be salified or quaternized, making it a versatile scaffold. For instance, the related N,N-diethylethanolamine moiety is found in drugs like the local anesthetic procaine and the antiarrhythmic agent amiodarone. While specific examples for 2-(dipropylamino)ethanol are less common in marketed drugs, its structural similarity makes it a valuable candidate for the synthesis of new chemical entities in discovery programs.
-
Use in Material Science : The ability of the amino alcohol to interact with metal ions and surfaces makes it useful in the synthesis of nanoparticles and as a component in catalysts and emulsifiers[3].
Conclusion
The molecular architecture of 2-(Dipropylamino)ethanol is governed by a nuanced interplay between the stabilizing effect of an intramolecular hydrogen bond in its gauche conformer and the steric demands of its N-propyl substituents. Spectroscopic methods provide the primary means for its structural verification, while computational modeling offers a powerful predictive tool for understanding its conformational preferences. This fundamental knowledge is critical for chemists who utilize 2-(Dipropylamino)ethanol as a precursor, enabling them to better control reaction outcomes and design novel molecules with desired three-dimensional structures for applications in medicine and materials science.
References
-
2-(Dipropylamino)ethanol | C8H19NO | CID 76721. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 101. [Link]
-
Structure of the 2-isopropylaminoethanol isolated molecule: Conformational analysis and intramolecular interactions. (2025). Journal of Molecular Structure, 1318, 138536. [Link]
-
Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. (2007). The Journal of Physical Chemistry A, 111(31), 7563-7570. [Link]
-
Machine Learning Estimates of Natural Product Conformational Energies. (2014). PLOS Computational Biology, 10(1), e1003400. [Link]
-
2-isopropylaminoethanol. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved January 24, 2026, from [Link]
-
Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. (2012). American Journal of Chemistry, 2(4), 218-227. [Link]
- US Patent for Synthesis of 2-(2-aminoethoxy) ethanol. (n.d.). Google Patents.
- US Patent for Preparation of amphetamines from phenylpropanolamines. (n.d.). Google Patents.
-
Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. (2024). arXiv. [Link]
-
Computational methods for exploring protein conformations. (2020). Biochemical Society Transactions, 48(4), 1471-1483. [Link]
-
Experimental Study on the Extractive Distillation Based Purification of second Generation Bioethanol. (2019). Chemical Engineering Transactions, 74, 67-72. [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000108). (n.d.). Human Metabolome Database. Retrieved January 24, 2026, from [Link]
-
FTIR spectrum for the ethanol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Journal of Cheminformatics, 12(1), 6. [Link]
-
Determining the Predominant Conformations of Mortiamides A−D in Solution Using NMR Data and Molecular Modeling Tools. (2023). Journal of Natural Products, 86(8), 1935-1942. [Link]
-
C2H6O CH3CH2OH infrared spectrum of ethanol. (n.d.). Doc Brown's Chemistry. Retrieved January 24, 2026, from [Link]
-
2-(DIPROPYLAMINO)ETHANOL. (n.d.). Global Substance Registration System. Retrieved January 24, 2026, from [Link]
-
NMR of ethanol with ¹H and ¹³C. (2021, April 15). YouTube. Retrieved January 24, 2026, from [Link]
-
Controlled Drugs and Substances Act. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
13C NMR spectrum of ethanol. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Drug precursor developments in the European Union. (2019). European Monitoring Centre for Drugs and Drug Addiction. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy 2-(Dipropylamino)ethanol | 3238-75-3 [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. webbook.nist.gov [webbook.nist.gov]
- 7. Conformational analysis of macrocycles: comparing general and specialized methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unodc.org [unodc.org]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.inrs.ca [espace.inrs.ca]
